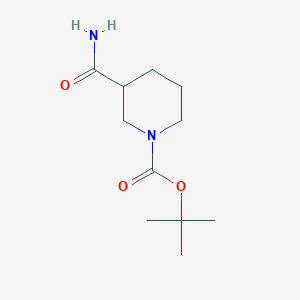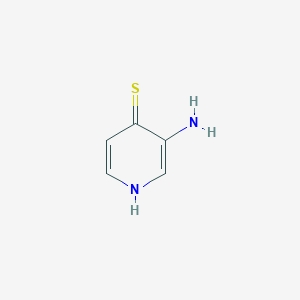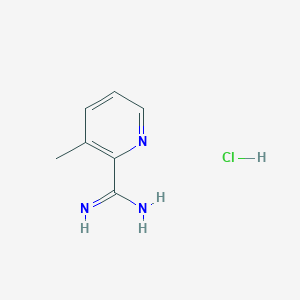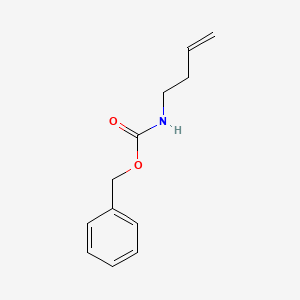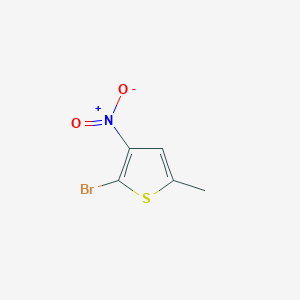
2-Bromo-5-methyl-3-nitrothiophene
Übersicht
Beschreibung
2-Bromo-5-methyl-3-nitrothiophene is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of bromo, methyl, and nitro substituents on the thiophene ring can significantly alter the chemical and physical properties of the compound, making it a valuable target for various chemical transformations and studies.
Synthesis Analysis
The synthesis of thiophene derivatives often involves electrophilic substitution reactions, as seen in the synthesis of 3-methylthiophene bromides, where 3-methylthiophene reacts with N-bromosuccinimide (NBS) to yield 2-bromo-3-methylthiophene with high purity . Similarly, the synthesis of 2-alkylthio-3-nitrothiophenes from nitroketene dithioacetate and chloromethyl ketones indicates the sensitivity and selectivity of thiophene formation to the presence of a leaving group such as chlorine . These methods highlight the reactivity of thiophene compounds towards halogenation and nitration, which are key steps in the synthesis of 2-Bromo-5-methyl-3-nitrothiophene.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, was determined using single-crystal X-ray diffraction, and its molecular structure was optimized using density functional theory (DFT) . These techniques provide detailed insights into the geometry and electronic structure of thiophene derivatives, which are essential for understanding their reactivity and properties.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, including electrophilic substitution and coupling reactions. The Suzuki coupling reaction has been employed to synthesize 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, demonstrating the versatility of thiophene compounds in cross-coupling reactions . Bromination and nitration reactions are also common, as seen in the bromination of 2,5-disubstituted 6a-thiathiophthens and the nitration of 2-cyanothiophene . These reactions are crucial for introducing functional groups that can further modify the thiophene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their substituents. The vibrational spectra and DFT simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene provide information on the vibrational frequencies and geometric parameters, which are in agreement with experimental data . The electronic properties, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), are important for understanding the reactivity and stability of the compound. The nonlinear optical properties (NLO) and thermodynamic properties of thiophene derivatives can also be obtained through quantum mechanical calculations, as demonstrated for the imino-substituted nitrothiophene .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Bromo-5-methyl-3-nitrothiophene has been utilized in the synthesis of various heterocyclic compounds. Erker (1998) discussed its reaction with bifunctional reagents to yield thioether derivatives. These derivatives facilitate the synthesis of thieno[3,2-b][1,4]oxazines and thieno[3,2-b][1,4]thiazines, as well as the novel thienodithiazepine ring system (Erker, 1998).
Electronic Structure and Substituent Effects
Tong et al. (2010) conducted an experimental and theoretical study on 2-bromo-5-methylthiophene, among other derivatives, to investigate electronic structure and substituent effects. They utilized photoelectron spectroscopy (PES) and natural bond orbital (NBO) analysis to understand the nature of intermolecular interactions (Tong et al., 2010).
Nucleophilic Aromatic Substitution in Ionic Liquids
D’Anna et al. (2006) studied the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with various amines in room-temperature ionic liquids. Their research focused on understanding the solvation effects and reaction kinetics in ionic liquids compared to conventional solvents (D’Anna et al., 2006).
Electrosorption Studies
Jbarah (2021) explored the electrosorption of 3-bromo-2-nitrothiophene on a gold electrode using surface-enhanced Raman spectroscopy (SERS). This study provides insights into the adsorption behavior and orientation of the molecule on the gold surface, which is crucial for understanding electrochemical interactions (Jbarah, 2021).
Photochemical Substitution Reactions
D’Auria et al. (2000) investigated the photochemical substitution reactions of polyhalogenothiophene derivatives. Their research sheds light on the reactivity and potential applications of these compounds in photochemical processes (D’Auria et al., 2000).
Solvent Effects on Nucleophilic Substitution Reactions
Harifi‐Mood and Mousavi-Tekmedash (2013) studied the effect of solvents on the nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine. Their findings contribute to the understanding of solvent influence on reaction rates and mechanisms (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Synthesis of Chalcone Analogues
Curti, Gellis, and Vanelle (2007) demonstrated a method to synthesize α,β-unsaturated ketones, acting as chalcone analogues, using a reaction between 2-nitropropane anion and α-bromoketones derived from nitrothiophene. This synthesis pathway expands the scope of creating various chalcone-like compounds (Curti, Gellis, & Vanelle, 2007).
Eigenschaften
IUPAC Name |
2-bromo-5-methyl-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)5(6)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRAXKINGAIWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566215 | |
| Record name | 2-Bromo-5-methyl-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-3-nitrothiophene | |
CAS RN |
82834-45-5 | |
| Record name | 2-Bromo-5-methyl-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82834-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





